![molecular formula C22H32N2O4 B5111545 5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5111545.png)
5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone
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Overview
Description
5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone, also known as MEOP or MPEP, is a chemical compound that has been widely studied for its potential therapeutic applications.
Mechanism of Action
5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the modulation of synaptic transmission and has been implicated in the pathophysiology of various neurological disorders. By blocking the activity of mGluR5, 5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone may help to restore normal synaptic function and alleviate the symptoms of these disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone can improve cognitive function in animal models of Alzheimer's disease and reduce motor symptoms in animal models of Parkinson's disease. It has also been shown to have analgesic and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone is that it is highly selective for mGluR5, which reduces the risk of off-target effects. However, its potency can vary depending on the assay used, which can make it difficult to compare results across studies.
Future Directions
There are several potential future directions for research on 5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone. One area of interest is its potential as a treatment for addiction, as mGluR5 has been implicated in the development of addictive behaviors. Another area of interest is its potential as a treatment for depression, as studies have shown that mGluR5 antagonists can have antidepressant effects. Additionally, further research is needed to fully understand the mechanism of action of 5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone and its potential therapeutic applications.
Synthesis Methods
5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone can be synthesized using a multi-step process that involves the reaction of piperidine with 2-phenylethylamine and 2-methoxyethoxyacetyl chloride. The resulting compound is then treated with acetic anhydride to yield the final product, 5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone.
Scientific Research Applications
5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential as an analgesic and anxiolytic agent.
properties
IUPAC Name |
5-[4-(2-methoxyethoxy)piperidine-1-carbonyl]-1-(2-phenylethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-27-15-16-28-20-10-13-23(14-11-20)22(26)19-7-8-21(25)24(17-19)12-9-18-5-3-2-4-6-18/h2-6,19-20H,7-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMMFLXSHOKHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCN(CC1)C(=O)C2CCC(=O)N(C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(2-Methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone |
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